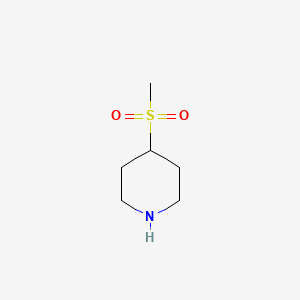

4-(Methylsulfonyl)piperidine

Overview

Description

4-(Methylsulfonyl)piperidine (CAS No. 290328-55-1) is a piperidine derivative substituted with a methylsulfonyl group at the 4-position. Its molecular formula is C₆H₁₃NO₂S (molecular weight: 163.24 g/mol) . The sulfonyl group confers high polarity and stability, making it a valuable intermediate in medicinal chemistry.

Preparation Methods

Method A: Synthesis via Benzylamine and Methyl Acrylate

This method begins with the reaction of benzylamine with methyl acrylate to form an intermediate compound, which is then subjected to a series of reactions including:

- 1,4-addition reaction : The initial step involves adding a mixture of benzylamine and methyl acrylate in methanol.

- Dieckmann condensation : Following the addition, the reaction mixture undergoes condensation.

- Hydrolysis and decarboxylation : These steps further refine the product.

- Reduction and hydrogenolysis : The final steps involve reducing the product to yield 4-(Methylsulfonyl)piperidine.

The use of readily available reagents like benzylamine and methyl acrylate contributes to the method's practicality for industrial applications.

Method B: Direct Reaction with Methylsulfonyl Chloride

In this approach, piperidine reacts directly with methylsulfonyl chloride under mild conditions:

- Reagents : Piperidine is combined with methylsulfonyl chloride.

- Conditions : The reaction is typically conducted at room temperature without solvents.

- Outcome : This method provides a moderate yield but is advantageous due to its simplicity and fewer steps involved.

This method is particularly useful for synthesizing derivatives of piperidine where functionalization at the sulfur atom is desired.

Method C: Hydrogenation of Intermediate Compounds

This method focuses on utilizing intermediates such as 1-benzyl-4-piperidinyl piperidine:

- Reagents : The intermediate is treated with hydrogen chloride in the presence of a palladium catalyst.

- Conditions : The reaction occurs under reflux in toluene.

- Yield : This method has been reported to achieve high yields due to effective catalytic processes.

The advantage of this method lies in its ability to produce high-purity compounds suitable for pharmaceutical applications.

The preparation of this compound can be achieved through various synthetic routes, each offering unique advantages depending on the desired application and available resources. The methods discussed highlight the versatility in synthetic strategies ranging from simple direct reactions to more complex multi-step processes involving catalysis. Future research may focus on optimizing these methods further to enhance yields and reduce environmental impact.

Chemical Reactions Analysis

4-(Methylsulfonyl)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(Methylsulfonyl)piperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It serves as an intermediate in the synthesis of biologically active molecules.

Industry: It is employed as a crosslinking agent for polymers and in the production of pesticides.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)piperidine involves its interaction with various molecular targets and pathways. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The exact mechanism depends on the final compound synthesized from this compound .

Comparison with Similar Compounds

The following table summarizes structurally and functionally related piperidine derivatives, highlighting differences in substituents, physical properties, and applications:

Structural and Functional Analysis

Substituent Effects

- Methylsulfonyl vs. Styryl Groups : The methylsulfonyl group enhances polarity and hydrogen-bonding capacity compared to styryl derivatives, influencing receptor binding in inhibitors . Styryl analogs (e.g., 89, 90) exhibit stereoselective activity due to Z/E isomerism .

- Fluorinated Derivatives: Compounds like 94 and 95 show reduced synthetic yields (18–8%) compared to non-fluorinated analogs, likely due to steric and electronic effects .

Key Research Findings

Stereochemistry and Bioactivity : The Z/E isomers of styryl-piperidine derivatives (89, 90) exhibit distinct melting points and bioactivities, underscoring the importance of stereochemistry in drug design .

Fluorine Substitution : Fluorophenethyl analogs (94, 95) show lower yields but improved metabolic stability, making them candidates for CNS-targeting drugs .

Sulfonyl Group Versatility : The methylsulfonyl group in this compound enhances binding affinity in enzyme inhibitors (e.g., Pks13 ), outperforming bulkier substituents like trifluoromethoxy .

Biological Activity

4-(Methylsulfonyl)piperidine is a piperidine derivative characterized by the presence of a methylsulfonyl group at the fourth position of the piperidine ring. This compound has garnered interest in various fields of biological research due to its potential as a modulator of enzyme activity and its implications in therapeutic applications, particularly in cancer treatment and viral inhibition.

Chemical Structure and Properties

The molecular formula for this compound is . The sulfonyl group enhances the compound's reactivity, influencing its biological activity and interactions with biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO₂S |

| Molecular Weight | 165.24 g/mol |

| Solubility | Soluble in water and organic solvents |

This compound exerts its biological effects through several mechanisms:

- Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or activator, which can lead to significant changes in metabolic pathways and cellular signaling.

- Cell Signaling Pathways : It influences key signaling pathways, including those involved in cell proliferation and apoptosis. For instance, it has been noted to affect the KEAP1-NRF2-GPX4 axis, which plays a crucial role in ferroptosis—a form of regulated cell death associated with cancer treatment .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For example:

- Cell Proliferation Inhibition : In vitro assays demonstrated that compounds derived from this compound significantly inhibit tumor cell proliferation. The use of MTT assays confirmed a marked reduction in viable cells following treatment .

- Ferroptosis Induction : The compound was found to induce ferroptosis in cancer cells by modulating the expression of ferroptosis-related proteins such as SLC7A11/XCT and GPX4, leading to increased levels of reactive oxygen species (ROS) and lipid peroxidation markers .

Antiviral Activity

Research indicates that piperidine derivatives, including this compound, may possess antiviral properties:

- Inhibition of Viral Proteases : The structure-guided design of inhibitors incorporating piperidine moieties has led to the development of compounds that inhibit viral proteases, such as those from coronaviruses. These inhibitors exploit interactions with the enzyme's active sites, demonstrating potential therapeutic applications against viruses like MERS-CoV .

Case Studies

- Inhibition of Tumor Cell Migration : A study investigated the effects of a piperidine derivative on tumor cell migration using scratch assays. Results indicated significant inhibition of migration, suggesting a potential role in preventing metastasis .

- Viral Inhibition Studies : Another research effort focused on designing peptidomimetic inhibitors targeting MERS-CoV protease. The study utilized piperidine derivatives to enhance binding affinity and specificity toward viral targets, showcasing their potential as antiviral agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(methylsulfonyl)piperidine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: this compound is typically synthesized via sulfonylation of piperidine derivatives. A common approach involves reacting piperidine with methylsulfonyl chloride in the presence of a base like triethylamine (TEA) in anhydrous dichloromethane (DCM) under inert conditions . Optimization strategies include:

- Temperature control : Maintaining 0–5°C during sulfonylation minimizes side reactions (e.g., over-sulfonation).

- Solvent selection : Dry DCM ensures high solubility of intermediates and avoids hydrolysis.

- Stoichiometry : A 1:1.2 molar ratio of piperidine to methylsulfonyl chloride balances yield and purity .

Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended. Typical yields range from 70–85% .

Q. How can researchers characterize this compound and confirm its structural integrity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Key signals include piperidine ring protons (δ 1.6–1.8 ppm, multiplet) and methylsulfonyl group (δ 3.0–3.1 ppm, singlet) .

- ¹³C NMR : The sulfonyl carbon resonates at δ 44–45 ppm, while piperidine carbons appear at δ 23–25 ppm (CH₂) and δ 51–52 ppm (N-CH₂) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 164.1 (C₆H₁₃NO₂S⁺).

- Elemental Analysis : Confirms C (43.88%), H (7.32%), N (8.54%), S (19.49%) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity in drug discovery?

Methodological Answer:

- Bioisosteric Replacement : Replace the methylsulfonyl group with dimethylsulfone to improve metabolic stability while retaining hydrogen-bonding capacity (e.g., for Cav2.2 channel inhibition) .

- Substituent Introduction :

- SAR Studies : Test analogs in enzyme assays (e.g., IC₅₀ measurements) to correlate substituent effects with activity. For example, 4-(2-naphthyl)piperidine derivatives show enhanced antimicrobial activity compared to parent compounds .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Assay Standardization :

- Use consistent cell lines (e.g., HEK293 for ion channel studies) and control compounds to minimize variability .

- Validate results across multiple labs using blinded sample testing.

- Structural Confirmation : Ensure compound purity (>95% by HPLC) and verify stereochemistry (e.g., via X-ray crystallography) to exclude impurities as confounding factors .

- Mechanistic Studies :

Q. How can researchers address challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer:

- Process Optimization :

- Quality Control :

- Implement in-line FTIR to monitor reaction progression and detect intermediates.

- Conduct stability studies (e.g., under accelerated conditions: 40°C/75% RH) to establish shelf-life .

Q. Analytical and Data Challenges

Q. What advanced analytical techniques are critical for studying this compound’s reactivity in complex mixtures?

Methodological Answer:

- LC-MS/MS : Quantifies trace impurities (e.g., sulfonic acid byproducts) with detection limits <0.1% .

- Dynamic NMR : Captures real-time conformational changes (e.g., chair-flip transitions in piperidine ring) under varying temperatures .

- X-ray Photoelectron Spectroscopy (XPS) : Confirms oxidation states of sulfur in the methylsulfonyl group (binding energy ~168–169 eV for S=O) .

Properties

IUPAC Name |

4-methylsulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-10(8,9)6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWZLZLVNFUCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624194 | |

| Record name | 4-(Methanesulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290328-55-1 | |

| Record name | 4-(Methanesulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.